 
                        Azido-PEG4-Amido-Tris is a specialized chemical compound that serves as a polyethylene glycol-based linker, particularly in the field of bioconjugation and drug development. This compound features an azide functional group, which is pivotal for its reactivity in "Click Chemistry" applications, allowing for efficient conjugation with alkyne-containing molecules. The structure of Azido-PEG4-Amido-Tris includes four ethylene glycol units, making it hydrophilic and enhancing its solubility in biological environments. The presence of three hydroxyl groups also contributes to its ability to form stable linkages with various biomolecules, such as proteins and peptides, thereby facilitating targeted drug delivery systems and protein labeling .
Azido-PEG4-Amido-Tris itself does not have a specific mechanism of action. Its primary function is as a linker molecule in the development of targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are heterobifunctional molecules designed to recruit and degrade specific cellular proteins. Azido-PEG4-Amido-Tris, with its clickable azide group, facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand that targets the protein of interest []. The PEG spacer helps improve the pharmacokinetic properties of the PROTAC molecule [].
Azido-PEG4-Amido-Tris exhibits significant biological activity due to its ability to facilitate the conjugation of therapeutic agents to targeting moieties. The azide group allows for specific labeling of proteins and other biomolecules without altering their biological function. This property is particularly useful in the development of targeted therapies, including PROTAC (proteolysis-targeting chimera) molecules, which harness the body's ubiquitin-proteasome system to degrade unwanted proteins . Additionally, its hydrophilic nature enhances the solubility and bioavailability of conjugated drugs.
The synthesis of Azido-PEG4-Amido-Tris generally involves several steps:
Azido-PEG4-Amido-Tris has diverse applications in:
Interaction studies involving Azido-PEG4-Amido-Tris typically focus on its binding efficiency and specificity when conjugated to target biomolecules. These studies often utilize techniques such as mass spectrometry and fluorescence spectroscopy to analyze the stability and functionality of the conjugates formed. The azide group allows for precise control over the attachment points on proteins, enabling detailed studies on protein interactions and dynamics within cellular environments .
Several compounds exhibit structural similarities to Azido-PEG4-Amido-Tris, but each has unique properties that distinguish them:
| Compound Name | Key Features | Unique Aspects | 
|---|---|---|
| Azido-PEG3-Amido-Tris | Shorter PEG chain; fewer hydroxyl groups | Less hydrophilic; different reactivity profile | 
| Azido-PEG5-Amido-Tris | Longer PEG chain; increased solubility | Enhanced solubility but may alter biological activity | 
| Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methane | Contains carboxylic acid groups | More reactive towards amines; used in different contexts | 
| Azido-PEG4-Amido-Tri-(t-butoxycarbonylethoxymethyl)-methane | Tert-butoxycarbonyl protecting groups | Protects functional groups during reactions | 
Azido-PEG4-Amido-Tris stands out due to its balanced combination of hydrophilicity, reactivity through Click Chemistry, and suitability for various biological applications. Its unique structure allows for versatile use in drug delivery systems while maintaining stability and functionality in complex biological environments .
Azido-PEG4-Amido-Tris exhibits the molecular formula C15H30N4O8 with a molecular weight of 394.4 g/mol [1] [2] [3]. The compound is officially registered under the Chemical Abstracts Service number 1398044-55-7 [1] [2] [5]. The structural architecture of this molecule features a linear polyethylene glycol chain consisting of four ethylene oxide repeating units, terminated with an azide functional group at one end and connected to a tris(hydroxymethyl)aminomethane moiety through an amide linkage [1] [2] [7].
The SMILES notation for this compound is represented as OCC(CO)(CO)NC(CCOCCOCCOCCOCCN=[N+]=[N-])=O, which accurately describes the connectivity pattern of atoms within the molecular structure [1] [5] [8]. The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23) [5] [1]. The corresponding InChI Key is VHNSHQSKKKHCAL-UHFFFAOYSA-N, serving as a compressed identifier for database searches [5] [1].
| Structural Parameter | Value | Reference | 
|---|---|---|
| Molecular Formula | C15H30N4O8 | [1] [2] [3] | 
| Molecular Weight | 394.4 g/mol | [1] [2] [3] | 
| CAS Number | 1398044-55-7 | [1] [2] [5] | 
| SMILES | OCC(CO)(CO)NC(CCOCCOCCOCCOCCN=[N+]=[N-])=O | [1] [5] [8] | 
| InChI Key | VHNSHQSKKKHCAL-UHFFFAOYSA-N | [5] [1] | 
The IUPAC nomenclature for this compound is 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide, which systematically describes the complete structural framework [5] [1] [2]. The molecular architecture incorporates several key functional domains: the terminal azide group (-N3) that enables click chemistry reactions, the tetraethylene glycol spacer that imparts hydrophilicity and flexibility, the amide linkage that connects the polyethylene glycol chain to the tris moiety, and three primary hydroxyl groups that provide additional sites for chemical modification [2] [7] .
The spectroscopic characterization of Azido-PEG4-Amido-Tris reveals distinctive signatures that confirm its structural identity and purity [10] [17]. Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation, with proton nuclear magnetic resonance showing characteristic chemical shifts for the polyethylene glycol backbone protons appearing in the range of 3.6-3.8 parts per million [10] [17] [25]. The methylene protons adjacent to the azide group typically resonate around 3.4 parts per million, providing a diagnostic signal for the presence of the terminal azide functionality [10] [17].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the polyethylene glycol carbon signals clustering around 70-72 parts per million, while the carbonyl carbon of the amide linkage appears near 173 parts per million [10] [17] . These spectroscopic parameters are consistent with the expected chemical environment of carbons within the polyethylene glycol framework and the amide functional group [17] [25].
Infrared spectroscopy provides definitive evidence for the presence of key functional groups within the molecular structure [10] [17]. The azide functional group exhibits a characteristic strong absorption band at approximately 2100 cm⁻¹, which serves as a diagnostic marker for the presence of the N3 moiety [10] [17] [25]. The amide carbonyl stretch appears around 1650 cm⁻¹, confirming the presence of the amide linkage connecting the polyethylene glycol chain to the tris component [10] [17]. Additional bands corresponding to C-H stretching vibrations of the polyethylene glycol backbone are observed in the 2800-3000 cm⁻¹ region [10] [17].
| Spectroscopic Technique | Key Signals | Diagnostic Value | Reference | 
|---|---|---|---|
| 1H NMR | PEG CH2 (3.6-3.8 ppm), CH2N3 (3.4 ppm) | Structural confirmation | [10] [17] [25] | 
| 13C NMR | PEG carbons (70-72 ppm), C=O (173 ppm) | Backbone identification | [10] [17] | 
| IR Spectroscopy | Azide stretch (2100 cm⁻¹), C=O stretch (1650 cm⁻¹) | Functional group verification | [10] [17] [25] | 
| Mass Spectrometry | M+H+ at m/z 395.4 | Molecular weight confirmation | [3] [8] | 
Mass spectrometry analysis reveals the molecular ion peak at m/z 395.4 (M+H+), confirming the expected molecular weight of the compound [3] [8]. The fragmentation pattern typically shows characteristic losses corresponding to the polyethylene glycol repeat units and the azide group, providing additional structural confirmation [17] [25]. Electrospray ionization mass spectrometry has proven particularly effective for the analysis of this compound due to its polar nature and good ionization efficiency [17].
The density of this compound is estimated to be approximately 1.125 g/mL, which is characteristic of polyethylene glycol derivatives [23] [33]. This value reflects the contribution of both the organic polyethylene glycol backbone and the dense azide functional group to the overall physical properties [23] [21]. The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere due to the hydrophilic nature of the polyethylene glycol chain and the multiple hydroxyl groups present in the tris moiety [14] [23] [33].
The thermal properties of Azido-PEG4-Amido-Tris are significantly influenced by the presence of the azide functional group, which exhibits limited thermal stability [21] [22] [24]. While the polyethylene glycol backbone demonstrates good thermal stability with decomposition temperatures typically above 350°C, the azide group introduces thermal sensitivity that limits the overall stability of the compound [21] [22] [26]. Research on similar azide-containing compounds indicates that thermal decomposition may begin around 75-100°C, with the exact temperature depending on heating rate and environmental conditions [24] [26] [29].
| Physical Property | Value | Notes | Reference | 
|---|---|---|---|
| Physical State | White to off-white solid | May be semi-solid at lower MW | [1] [2] [23] | 
| Density | ~1.125 g/mL | Estimated based on PEG derivatives | [23] [33] | 
| Purity | >96% | Determined by HPLC/NMR | [1] [2] [3] | 
| Hygroscopicity | Hygroscopic | Due to PEG chain and OH groups | [14] [23] [33] | 
| Thermal Stability | Stable below 60°C | Limited by azide decomposition | [21] [24] [26] | 
The chemical reactivity of Azido-PEG4-Amido-Tris is dominated by the presence of the azide functional group, which readily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition [2] [25]. The three hydroxyl groups of the tris moiety provide additional sites for chemical modification through reactions with activated esters, acid chlorides, or other electrophilic reagents [2] [7] . The amide linkage within the molecule is generally stable under normal conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions [25].
The stability profile of Azido-PEG4-Amido-Tris is primarily governed by the thermal and photochemical sensitivity of the azide functional group [24] [26] [29]. Under appropriate storage conditions, the compound demonstrates excellent long-term stability, with recommended storage at temperatures of -20°C or lower to prevent degradation [1] [2] [31]. At these temperatures, the compound maintains its integrity for extended periods, with shelf life typically ranging from 12 to 24 months when stored under dry, inert conditions [13] [14] [31].
The primary degradation pathway involves the thermal decomposition of the azide group, which can occur through several mechanisms depending on the environmental conditions [24] [27] [30]. At elevated temperatures, the azide functional group may undergo decomposition to release nitrogen gas and form reactive nitrogen species [27] [28] [30]. This process is highly exothermic and can lead to rapid decomposition once initiated, making temperature control critical for safe handling and storage [24] [26] [28].
Research on azide thermal stability indicates that the decomposition mechanism typically involves the initial breaking of the terminal nitrogen-nitrogen bond within the azide group, followed by the formation of molecular nitrogen and reactive nitrogen intermediates [27] [30] [32]. The activation energy for this process varies depending on the specific chemical environment, but generally falls within the range observed for organic azides [24] [26] [27]. The presence of the polyethylene glycol chain may provide some stabilizing effect through steric hindrance and electronic effects [25] [29].
| Stability Parameter | Condition/Value | Duration | Reference | 
|---|---|---|---|
| Long-term Storage | -20°C, dry, sealed | 12-24 months | [13] [14] [31] | 
| Short-term Storage | 4-8°C | Up to 1 week | [13] [14] | 
| Thermal Stability | Stable below 60°C | Continuous exposure | [21] [24] [26] | 
| Photostability | Store in dark | Light sensitive | [24] [31] [33] | 
| Freeze-thaw Cycles | Minimize cycles | Moderate sensitivity | [13] [33] | 
Photochemical degradation represents another potential degradation pathway, particularly under exposure to ultraviolet radiation [24] [31] [33]. The azide functional group can undergo photolysis to generate reactive nitrogen species, which may subsequently react with other components of the molecule or surrounding matrix [24] [25] [31]. This photosensitivity necessitates storage in dark conditions or amber-colored containers to minimize exposure to light [31] [33].
The polyethylene glycol backbone demonstrates remarkable chemical stability under normal storage and handling conditions [21] [22] [25]. Unlike the azide group, the polyethylene glycol chain is not susceptible to thermal decomposition until much higher temperatures are reached, typically above 300°C [21] [22]. The amide linkage connecting the polyethylene glycol chain to the tris moiety is also chemically stable under neutral pH conditions, though it may be susceptible to hydrolysis under strongly acidic or basic conditions [25].
The solubility characteristics of Azido-PEG4-Amido-Tris reflect the amphiphilic nature of the molecule, with the hydrophilic polyethylene glycol backbone and hydroxyl groups contributing to water solubility, while the organic components provide compatibility with various organic solvents [16] [17] [19]. In aqueous media, the compound demonstrates excellent solubility, typically exceeding 10 mg/mL due to the hydrogen-bonding capacity of the polyethylene glycol chain and the multiple hydroxyl groups [2] [17] [25]. This high water solubility makes the compound particularly valuable for bioconjugation applications where aqueous compatibility is essential [2] [17].
The compound exhibits good solubility in polar aprotic solvents commonly used in organic synthesis and bioconjugation protocols [16] [17] [19]. Dimethyl sulfoxide and N,N-dimethylformamide serve as excellent solvents for preparing stock solutions, with the compound readily dissolving to form clear solutions [13] [16] [19]. These solvents are frequently employed in click chemistry reactions and other bioconjugation procedures involving this compound [16] [17] [25].
Chlorinated organic solvents, including dichloromethane and chloroform, also provide good solvency for Azido-PEG4-Amido-Tris [16] [17] [23]. This solubility profile enables the use of these solvents in organic synthesis protocols and purification procedures [16] [19]. Tetrahydrofuran and acetonitrile represent additional suitable solvents for both synthetic applications and analytical procedures [16] [17] [19].
| Solvent Category | Specific Solvents | Solubility | Applications | Reference | 
|---|---|---|---|---|
| Aqueous | Water, buffer solutions | Excellent (>10 mg/mL) | Bioconjugation, biological assays | [2] [17] [25] | 
| Polar Aprotic | DMSO, DMF | Excellent | Stock solutions, synthesis | [13] [16] [19] | 
| Chlorinated | DCM, CHCl3 | Good | Organic synthesis, purification | [16] [17] [23] | 
| Polar Protic | Acetonitrile, THF | Good | Synthesis, analytics | [16] [17] [19] | 
| Alcohols | Methanol, ethanol | Limited | Specialized applications | [17] [23] | 
| Nonpolar | Ether, hexane | Poor | Not recommended | [17] [23] | 
The solubility in alcoholic solvents such as methanol and ethanol is more limited compared to the excellent solubility observed in water and polar aprotic solvents [17] [23]. While some dissolution may occur, these solvents are generally not preferred for routine handling or storage of the compound [17] [23]. The reduced solubility in alcohols may be attributed to the weaker hydrogen-bonding capacity compared to water and the different polarity characteristics [17] [25].
Nonpolar organic solvents, including diethyl ether and hydrocarbon solvents, provide poor solvency for Azido-PEG4-Amido-Tris [17] [23]. The highly polar nature of the compound, contributed by the polyethylene glycol chain, hydroxyl groups, and azide functionality, results in limited compatibility with nonpolar media [17] [23] [25]. This solubility profile must be considered when designing synthetic procedures or purification strategies involving this compound [16] [17] [25].